N2-phenyl-1,3,5-triazine-2,4,6-triamine
Overview
Description
N2-phenyl-1,3,5-triazine-2,4,6-triamine is a derivative of 1,3,5-triazine, a class of nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-phenyl-1,3,5-triazine-2,4,6-triamine typically involves the nucleophilic substitution of cyanuric chloride with aniline. The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through the sequential substitution of the chlorine atoms on the cyanuric chloride by the amino groups of aniline .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out in a solvent such as 1,4-dioxane or 1,2-dichloroethane .
Chemical Reactions Analysis
Types of Reactions
N2-phenyl-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo further nucleophilic substitution reactions with different nucleophiles, such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary amines, alcohols, and thiols in the presence of a base (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with different amines can yield various substituted triazine derivatives .
Scientific Research Applications
N2-phenyl-1,3,5-triazine-2,4,6-triamine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N2-phenyl-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes and receptors, depending on its chemical structure and the specific biological system . For example, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine-2,4,6-triamine (Melamine): Known for its use in the production of melamine resins and its potential health hazards.
1,3,5-Triazine-2,4,6-triol (Cyanuric Acid): Used in the production of disinfectants and herbicides.
2,4,6-Triamino-1,3,5-triazine: Similar structure but different substitution pattern, leading to different chemical properties and applications.
Uniqueness
N2-phenyl-1,3,5-triazine-2,4,6-triamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl group enhances its stability and potential biological activities compared to other triazine derivatives .
Properties
IUPAC Name |
2-N-phenyl-1,3,5-triazine-2,4,6-triamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N6/c10-7-13-8(11)15-9(14-7)12-6-4-2-1-3-5-6/h1-5H,(H5,10,11,12,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHOVGXINXMLLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60274720 | |
Record name | N2-phenyl-1,3,5-triazine-2,4,6-triamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60274720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5606-27-9 | |
Record name | NSC43644 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43644 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N2-phenyl-1,3,5-triazine-2,4,6-triamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60274720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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